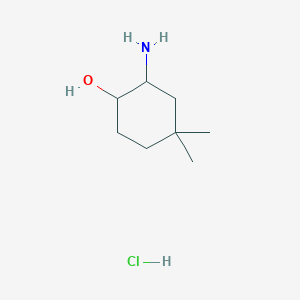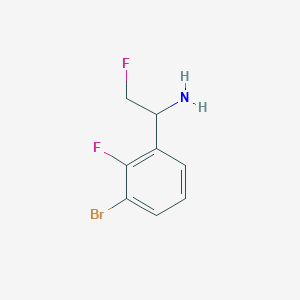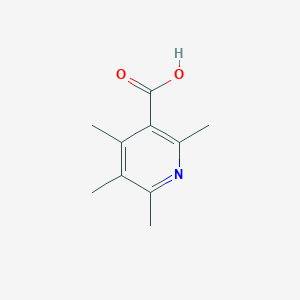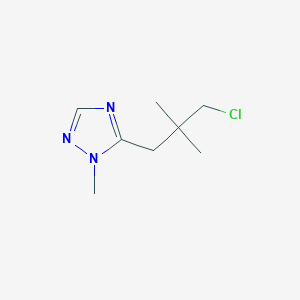
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H14FNO. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of fluorine and ethyl groups in its structure enhances its chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of 2-aminobenzyl alcohol derivatives with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoline ketone.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
- Oxidation yields quinoline ketones.
- Reduction produces dihydroquinoline derivatives.
- Substitution reactions result in various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
(4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Quinine: A naturally occurring quinoline derivative used to treat malaria.
Chloroquine: A synthetic quinoline derivative with antimalarial and anti-inflammatory properties.
Mefloquine: Another antimalarial quinoline derivative with a similar mechanism of action.
Uniqueness: (4-Ethyl-5-fluoro-2-methylquinolin-3-yl)methanol is unique due to the presence of both ethyl and fluorine substituents, which enhance its chemical stability and biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C13H14FNO |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
(4-ethyl-5-fluoro-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-3-9-10(7-16)8(2)15-12-6-4-5-11(14)13(9)12/h4-6,16H,3,7H2,1-2H3 |
Clave InChI |
ONASQXHTFDETGG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=NC(=C1CO)C)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Difluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13206585.png)
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
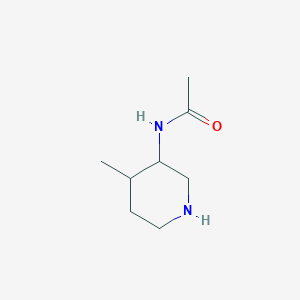
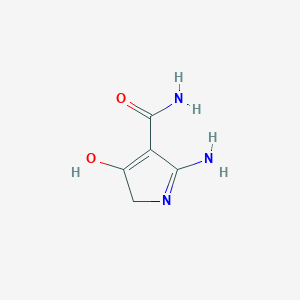
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![2,3,10,11-Tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one](/img/structure/B13206606.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)
